Gluconophylurethane
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Overview
Description
Gluconophylurethane, also known as O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, is a compound with the chemical formula C13H16N2O7 and a molecular weight of 312.28 g/mol It is a derivative of glucose and is characterized by its unique structure, which includes a glucopyranosylidene moiety linked to an amino phenylcarbamate group
Preparation Methods
The synthesis of gluconophylurethane involves the reaction of glucose with dimethyl carbonate and hexamethylene diamine . The reaction is typically carried out in a three-necked flask with a reflux condenser, where 160 g of glucose is mixed with 106.7 g of dimethyl carbonate and 133.36 g of water. The mixture is heated to 50°C for 40 minutes. This method allows for the preparation of glucose-based non-isocyanate polyurethanes, which are environmentally friendly alternatives to traditional polyurethanes.
Chemical Reactions Analysis
Gluconophylurethane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include maleic acid and glutaraldehyde. For instance, during the preparation of self-blowing rigid foams, this compound reacts with maleic acid and glutaraldehyde, resulting in the formation of a crosslinked network. The major products formed from these reactions are rigid foams with good compression resistance and specific cell structures .
Scientific Research Applications
Gluconophylurethane has a wide range of scientific research applications. In chemistry, it is used in the synthesis of non-isocyanate polyurethanes, which are valuable for their environmental benefits . In biology and medicine, this compound derivatives are explored for their potential use in drug delivery systems due to their biocompatibility and biodegradability . Additionally, in the industrial sector, this compound-based materials are utilized in the production of rigid foams for insulation and packaging .
Mechanism of Action
The mechanism of action of gluconophylurethane involves its ability to form crosslinked networks through reactions with various reagents . The molecular targets and pathways involved include the interaction of the glucopyranosylidene moiety with amino groups, leading to the formation of stable urethane linkages. This crosslinking mechanism imparts unique mechanical properties to the resulting materials, such as enhanced compression resistance and structural integrity .
Comparison with Similar Compounds
Gluconophylurethane can be compared to other glucose-based non-isocyanate polyurethanes and traditional polyurethanes. Similar compounds include glucose-based polyurethanes synthesized using different reagents, such as epoxidized soybean oil and castor oil . The uniqueness of this compound lies in its specific reaction conditions and the resulting properties of the materials, such as improved environmental sustainability and mechanical strength .
Properties
IUPAC Name |
[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOBIZYEXDBSE-ABMBDTQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-56-6 |
Source
|
Record name | Gluconohydroximo-1,5-lactone-N-phenylurethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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